2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a purine derivative with a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine derivative and the benzenesulfonate group.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The benzenesulfonate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl nicotinate
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-hydroxy-3,5-dimethoxyphenyl)methylideneacetohydrazide
Uniqueness
What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl 4-methylbenzenesulfonate apart is its unique combination of a purine derivative with a benzenesulfonate group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C16H18N4O5S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18N4O5S/c1-11-4-6-12(7-5-11)26(23,24)25-9-8-20-10-17-14-13(20)15(21)19(3)16(22)18(14)2/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
HZMGDVXJMWMSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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